molecular formula C10H11BrN2O B139187 1-(7-Amino-5-bromoindolin-1-YL)ethanone CAS No. 133433-62-2

1-(7-Amino-5-bromoindolin-1-YL)ethanone

Cat. No. B139187
M. Wt: 255.11 g/mol
InChI Key: DBKBKWSBFWROLO-UHFFFAOYSA-N
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Patent
US05242912

Procedure details

To a mixed solution of ethanol (400 ml) and water (100 ml), were added N-acetyl-5-bromo-7-nitroindoline (133.1 g), iron powder (10 mesh; 75 g) and concentrated hydrochloric acid (5 ml), and the mixture was subjected to refluxing for 5 hours with vigorous stirring. The reaction mixture was filtered by suction while hot to remove insoluble matter, and then the filtrate thereof was concentrated and cooled on standing to give the intended compound 38.3 g (32.2%) as a brown needle crystal. M.P.: 154°-155° C.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
133.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
32.2%

Identifiers

REACTION_CXSMILES
C(O)C.[C:4]([N:7]1[C:15]2[C:10](=[CH:11][C:12]([Br:19])=[CH:13][C:14]=2[N+:16]([O-])=O)[CH2:9][CH2:8]1)(=[O:6])[CH3:5].Cl>[Fe].O>[C:4]([N:7]1[C:15]2[C:10](=[CH:11][C:12]([Br:19])=[CH:13][C:14]=2[NH2:16])[CH2:9][CH2:8]1)(=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
133.1 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)[N+](=O)[O-])Br
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to refluxing for 5 hours with vigorous stirring
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered by suction while hot
CUSTOM
Type
CUSTOM
Details
to remove insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate thereof was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 38.3 g
YIELD: PERCENTYIELD 32.2%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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